2-(3,3-Dimethylbutanoyl)thiobenzaldehyde
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Overview
Description
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thiobenzaldehydes Thiobenzaldehydes are characterized by the presence of a sulfur atom bonded to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-t-butylthiobenzaldehyde: Another thiobenzaldehyde with bulky substituents that provide steric hindrance and stability.
3,3-Dimethylbutanoyl chloride: A precursor in the synthesis of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde.
Thiobenzaldehyde: The parent compound without the 3,3-dimethylbutanoyl group.
Uniqueness
This compound is unique due to the presence of the 3,3-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such substituents on chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(3,3-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)8-12(14)11-7-5-4-6-10(11)9-15/h4-7,9H,8H2,1-3H3 |
InChI Key |
GEAZXUUVHFFAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1C=S |
Origin of Product |
United States |
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